Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate (TMPP) is a small molecule that is widely used in scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a reactant, catalyst, or inhibitor. TMPP has a wide range of applications in biochemistry and physiology, and its use has been increasing in recent years.
Scientific Research Applications
Antitubulin Agents in Cancer Therapy
“Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate” derivatives have been synthesized and evaluated for their antiproliferative activity on cancer cell lines . These compounds target tubulin, a protein essential for cell division, and have shown potential in inhibiting cancer cell growth. The derivatives exhibit IC50 values in the low micromolar range, indicating their effectiveness in stopping the proliferation of cancer cells. They also cause cell cycle arrest in the G2/M phase, leading to apoptotic cell death, which is a desirable outcome in cancer treatment.
Radiopharmaceutical Research
Functionalized piperazine derivatives, including those related to “Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate,” are used as starting materials for the synthesis of spiro-compounds . These spiro-compounds are then utilized for the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging. This application is crucial for developing new diagnostic tools in nuclear medicine.
Synthesis of Biologically Active Natural Products
The compound serves as a precursor in the synthesis of biologically active natural products . For example, it can be used to create indole derivatives, which are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. The ability to synthesize such compounds opens up possibilities for the development of new drugs and therapeutic agents.
Intermediate for Polymer Antioxidants
Derivatives of “Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate” are used as intermediates in the synthesis of polymer antioxidants . These antioxidants are essential for stabilizing plastics against degradation caused by exposure to heat and oxygen. They are particularly important in the production of commodity plastics like polyethylene and polypropylene.
Linkage of Biological Active Peptides
The acetic acid-piperazine core of the compound is utilized for linking biologically active peptides . This application is significant in the field of bioconjugation, where peptides are attached to other molecules to enhance their stability, bioavailability, or targeting capabilities. Such conjugates have potential uses in drug delivery and targeted therapy.
Chemical Synthesis and Material Science
The compound is involved in various areas of chemical synthesis and material science . Scientists use it to create a wide range of materials and chemicals, leveraging its reactivity and structural features. This broad application underscores the compound’s versatility in research and industrial settings.
Mechanism of Action
Target of Action
Similar compounds have been found to be precursors to biologically active natural products .
Mode of Action
Result of Action
Similar compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
Similar compounds are often stored in dark places and at controlled temperatures to maintain their stability .
properties
IUPAC Name |
tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-8-7-19-13(11-20)12-9-14(22-4)16(24-6)15(10-12)23-5/h9-10,13,19H,7-8,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHSBESKMJAZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587675 | |
Record name | tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886770-31-6 | |
Record name | tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.